8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization at the 3-position with appropriate reagents yields the desired carboxamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 8-oxoimidazo[1,2-a]pyridine-3-carboxamide.
Reduction: Formation of 8-hydroxyimidazo[1,2-a]pyridine-3-amine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, as an anti-tuberculosis agent, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The compound’s hydroxyl and carboxamide groups play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains additional methyl groups, which may alter its biological activity and chemical reactivity.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-hydroxyimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(13)5-4-10-8-6(12)2-1-3-11(5)8/h1-4,12H,(H2,9,13) |
InChI Key |
GFPYJLFUZMLRML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)C(=O)N |
Origin of Product |
United States |
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